3-(3-Methoxyphenoxy)Piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXIEWHYYNLTGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639903 | |
| Record name | 3-(3-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-25-6 | |
| Record name | 3-(3-Methoxyphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Piperidine Heterocycle: a Privileged Scaffold in Drug Discovery
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued structural motif in the development of pharmaceuticals. Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and biological properties. The three-dimensional nature of the piperidine scaffold allows for the precise spatial orientation of substituent groups, which is critical for selective interactions with biological targets such as receptors and enzymes. ontosight.ai
The significance of the piperidine scaffold is underscored by its presence in a multitude of approved drugs across various therapeutic areas.
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class |
| Methylphenidate | CNS Stimulant |
| Donepezil (B133215) | Acetylcholinesterase Inhibitor |
| Fentanyl | Opioid Analgesic |
| Haloperidol | Antipsychotic |
| Paroxetine | Selective Serotonin (B10506) Reuptake Inhibitor |
Methoxyphenoxy Substituted Piperidine Derivatives in Medicinal Chemistry
Building upon the foundational importance of the piperidine (B6355638) core, the introduction of a methoxyphenoxy substituent opens up new avenues for modulating biological activity. The phenoxy group provides a larger, more rigid aromatic system capable of engaging in π-π stacking and other non-covalent interactions within a receptor. The methoxy (B1213986) (-OCH3) group, in particular, can act as a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring, thereby affecting binding affinity and selectivity. ontosight.ai
Research into methoxyphenoxy-substituted piperidine derivatives has revealed a range of potential therapeutic applications. For instance, various isomers and related structures have been investigated for their activity in the central nervous system (CNS). The position of the methoxy group on the phenyl ring and the point of attachment of the phenoxy group to the piperidine ring can significantly impact the pharmacological profile of the compound.
For example, studies on related aryloxypiperidines have explored their potential as histamine (B1213489) receptor modulators, which could have applications in treating allergic reactions and certain neurological conditions. google.com Other research has focused on sulfonyl piperidine derivatives, including those with methoxyphenoxy moieties, for the treatment of diseases mediated by prokineticin receptors, which are implicated in a variety of disorders from pain to psychosis. google.com
The synthesis of such derivatives often involves the reaction of a suitably substituted phenol (B47542) with a piperidine derivative. chembk.com For instance, the synthesis of 4-(3-Methoxyphenoxy)piperidine can be achieved through the reaction of 3-methoxyphenol (B1666288) with a protected 4-hydroxypiperidine (B117109) followed by deprotection.
Research Trajectories and Unexplored Avenues for 3 3 Methoxyphenoxy Piperidine
Established Synthetic Routes for Piperidine Ring Construction
The formation of the piperidine ring can be achieved through several primary strategies, including the cyclization of acyclic precursors, the reduction of aromatic pyridine (B92270) precursors, multi-component reactions, and the derivatization of piperidone intermediates. nih.govmdpi.com
Intramolecular cyclization reactions are a powerful tool for constructing the piperidine skeleton. These methods involve forming one or more carbon-nitrogen bonds to close a linear chain into a six-membered ring. nih.gov A variety of substrates and reaction types have been developed to achieve this transformation.
One notable approach is the metal-catalyzed oxidative amination of unactivated alkenes. For instance, a gold(I)-catalyzed reaction can achieve the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysis has also been employed for enantioselective versions of this type of amination. nih.gov Radical-mediated cyclizations offer another route. Cobalt(II) catalysts can facilitate the intramolecular cyclization of linear amino-aldehydes, and radical C-H amination/cyclization can be initiated through electrolysis or copper catalysis. nih.gov Other strategies include the aza-Michael reaction, electrophilic cyclization, and the intramolecular silyl-Prins reaction. nih.gov
The catalytic hydrogenation of pyridine and its derivatives is one of the most fundamental and widely used methods for synthesizing piperidines. nih.govresearchgate.net This approach involves the reduction of the aromatic pyridine ring using hydrogen gas, typically in the presence of a transition metal catalyst. nih.govasianpubs.org
A range of catalysts, including platinum, palladium, rhodium, ruthenium, and nickel, are effective for this transformation. nih.govasianpubs.org Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a mild and effective catalyst for the hydrogenation of substituted pyridines, often conducted in glacial acetic acid under hydrogen pressure. researchgate.netasianpubs.org This method has been successfully applied to synthesize various piperidine derivatives from their corresponding pyridine precursors. asianpubs.org
Heterogeneous catalysts like rhodium on carbon (Rh/C) have been used for the complete hydrogenation of aromatic rings under relatively mild conditions (e.g., 80°C in water). organic-chemistry.org Similarly, heterogeneous cobalt catalysts have been developed for acid-free hydrogenation, which can even be performed in water. mdpi.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be critical for achieving high yields and, in some cases, selectivity. nih.govresearchgate.net Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium has emerged as an energy-efficient alternative to traditional high-pressure thermochemical processes. nih.gov
| Catalyst System | Substrate | Conditions | Key Features |
| Platinum(IV) oxide (PtO₂) | Substituted Pyridines | H₂, 50-70 bar, Glacial Acetic Acid, RT | Mild conditions, effective for various substituted pyridines. researchgate.netasianpubs.org |
| Rhodium on Carbon (Rh/C) | Pyridines, other heterocycles | H₂, 5 atm, Water, 80°C | Mild conditions, applicable to a broad range of aromatics. organic-chemistry.org |
| Cobalt-based Nanocatalyst | Pyridine Derivatives | H₂, Water | Acid-free conditions, environmentally friendly solvent. mdpi.com |
| Iridium(I) with P,N-ligand | Pyridinium (B92312) Salts | H₂ | Allows for asymmetric hydrogenation to yield chiral piperidines. mdpi.com |
| Rhodium(I) with Pinacol Borane | Fluoropyridines | - | Achieves highly diastereoselective dearomatization/hydrogenation. mdpi.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient strategy for synthesizing complex piperidine structures. rsc.orgmdpi.com MCRs are valued for their step economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.comacs.org
The Biginelli reaction, a classic MCR, can produce dihydropyrimidones that can be precursors to related heterocyclic systems. beilstein-journals.org More direct MCRs for piperidines have also been developed. For example, a five-component reaction involving aldehydes, cyano-containing C-H acids, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ammonium (B1175870) acetate (B1210297) can stereoselectively construct highly substituted 2-hydroxy-2-trifluoromethylpiperidine analogues. ajchem-a.com Another approach involves a one-pot, pseudo-five-component reaction between aromatic aldehydes, ammonium acetate, β-nitrostyrenes, and Meldrum's acid to yield highly functionalized piperidines. acs.org These methods provide rapid access to complex scaffolds that would otherwise require lengthy, multi-step syntheses. rsc.org
| Reaction Name/Type | Components | Product Type | Key Features |
| Pseudo Five-Component Reaction | Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | Highly functionalized piperidines | Diversity-oriented synthesis of complex piperidines. acs.org |
| Five-Component Cyclization | Aldehydes, Cyano-C-H Acids, Ethyl 4,4,4-trifluoro-3-oxobutanoate, Ammonium Acetate | 2-Hydroxy-2-trifluoromethylpiperidines | Highly stereoselective construction of piperidines with multiple stereocenters. ajchem-a.com |
| Five-Component MCR | Amine, Aldehyde, β-dicarbonyl compound, etc. | Densely functionalized piperidines | Can be promoted by catalysts like bismuth at room temperature. mdpi.com |
| [5 + 1] Annulation | Pentane-1,5-diol derivatives, Ammonia source | Substituted piperidines | Iridium(III)-catalyzed "hydrogen borrowing" cascade. nih.gov |
Piperidones (or oxopiperidines) are versatile synthetic intermediates for the preparation of a wide array of piperidine derivatives. dtic.milresearchgate.net They can be synthesized through various methods, including the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an acrylate (B77674) ester. dtic.mil
Once formed, piperidones can undergo reduction to the corresponding hydroxypiperidines or be completely reduced to the piperidine ring. dtic.mil For example, 3,4-substituted 2-piperidones can be reduced to the corresponding piperidines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). dtic.mil
Furthermore, piperidones can be converted into other useful intermediates. The Shapiro reaction, for instance, can transform an N-protected 4-piperidone (B1582916) into a 3,4-unsaturated piperidine. google.com This involves converting the piperidone to its tosylhydrazone, which then rearranges to an alkenylmetal species that can be trapped. This unsaturated piperidine can then undergo palladium-catalyzed cross-coupling reactions to introduce substituents, such as an aryl group at the 4-position. google.com
Targeted Synthesis of this compound and Positional Isomers
The specific synthesis of this compound can be achieved through the strategic introduction of the methoxyphenoxy group onto a pre-formed or concurrently formed piperidine ring. One of the most direct published methods involves the catalytic hydrogenation of a pyridine precursor. Specifically, 3-(3-methoxyphenyl)pyridine (B1364921) can be reduced using platinum(IV) oxide (PtO₂) as a catalyst in methanol (B129727) under hydrogen pressure to yield 3-(3-methoxyphenyl)piperidine. chemicalbook.com While this result describes the synthesis of a phenyl-piperidine rather than a phenoxy-piperidine, the general strategy of hydrogenating a suitably substituted pyridine is a key approach.
The synthesis of positional isomers, such as 4-(3-methoxyphenoxy)piperidine, often involves the etherification of a piperidinol with the appropriate phenol (B47542). evitachem.com For example, reacting 3-methoxyphenol (B1666288) with a suitable piperidine derivative, often a 4-hydroxypiperidine (B117109), under conditions that promote ether formation, yields the desired product. evitachem.com A similar strategy could be envisioned for the 3-substituted isomer, starting from 3-hydroxypiperidine (B146073) and 3-methoxyphenol.
Controlling the stereochemistry at the C3 position of the piperidine ring is a significant challenge and an area of active research, as the biological activity of piperidine-containing drugs is often highly dependent on their stereoisomeric form. znaturforsch.comgoogle.com
Several strategies have been developed to achieve stereoselective synthesis of 3-substituted piperidines. One powerful method involves the use of chiral auxiliaries. For example, starting from 2-pyridone, a carbohydrate auxiliary like galactose can be attached to the nitrogen atom. znaturforsch.comznaturforsch.com This N-galactosylation induces stereoselectivity in subsequent reactions. Substituents can be introduced stereoselectively at the 3-position by reacting electrophiles with the enolates of the corresponding N-galactosyl-2-piperidones. znaturforsch.comresearchgate.net
Asymmetric catalysis is another key approach. The asymmetric hydrogenation of pyridinium salts using chiral transition metal catalysts, such as iridium(I) complexes with chiral P,N-ligands, can produce optically active piperidines. mdpi.com Additionally, the stereoselective ring transformation of other heterocycles can provide access to chiral piperidines. For instance, the ring expansion of chiral 2-(2-mesyloxyethyl)azetidines has been shown to produce cis-3,4-disubstituted piperidines stereoselectively. acs.org
| Method | Chiral Source / Catalyst | Key Transformation | Outcome |
| Chiral Auxiliary | N-Galactosyl group on a 2-pyridone precursor | Alkylation of amide enolates | Stereoselective introduction of substituents at the C3 position. znaturforsch.comresearchgate.net |
| Asymmetric Hydrogenation | Iridium(I) catalyst with chiral P,N-ligand | Reduction of 2-substituted pyridinium salts | Enantioselective synthesis of chiral piperidines. mdpi.com |
| 1,4-Conjugate Addition | Chiral 3,4-unsaturated piperidine esters/amides | Addition of aryl Grignard reagents | Control of absolute stereochemistry at C3 and C4 positions. google.com |
| Ring Transformation | Chiral 2-(2-Mesyloxyethyl)azetidines | Sₙ2-type ring opening | Stereoselective synthesis of cis-3,4-disubstituted piperidines. acs.org |
Introduction of Aryl Ether Moieties via Phenoxylation Strategies
The formation of the crucial ether linkage in this compound is typically achieved through nucleophilic substitution reactions, where a piperidine derivative reacts with a phenoxide. One common method involves the reaction of a suitable piperidine precursor with 3-methoxyphenol. For instance, the synthesis of the hydrochloride salt of the related compound, 3-(4-methoxyphenoxy)piperidine, is accomplished by heating piperidine with 4-methoxyphenol (B1676288) in an appropriate solvent, followed by the addition of hydrochloric acid to precipitate the product. chembk.com This general strategy can be adapted for this compound.
The key steps in such a synthesis generally include:
Synthesis of a Substituted Piperidine: An initial step often involves the preparation of a piperidine ring that is appropriately functionalized at the 3-position with a good leaving group.
Etherification: The subsequent reaction pairs the piperidine precursor with 3-methoxyphenol, often under basic conditions to generate the more nucleophilic phenoxide ion, which then displaces the leaving group on the piperidine ring to form the desired aryl ether. evitachem.com
The efficiency of these phenoxylation strategies is dependent on several factors, including the choice of solvent, reaction temperature, and the nature of the leaving group on the piperidine ring.
Functionalization and Derivatization of the Piperidine and Phenoxy Groups
Once the core structure of this compound is assembled, both the piperidine ring and the phenoxy moiety can be further modified to create a diverse range of analogues.
Piperidine Ring Functionalization: The secondary amine of the piperidine ring is a primary site for derivatization. It can act as a nucleophile, allowing for a variety of transformations: evitachem.com
N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated to introduce a wide array of substituents. For instance, N-methylation is a common step in the synthesis of various piperidine-based compounds. nih.gov
C-H Functionalization: More advanced methods allow for direct functionalization of the C-H bonds of the piperidine ring itself, although this often requires directing groups to achieve regioselectivity. researchgate.net For example, lithiation of N-Boc protected piperidine, followed by transmetalation and cross-coupling, can introduce aryl groups at the α-position. researchgate.net
Phenoxy Group Functionalization: The 3-methoxyphenoxy group also offers opportunities for chemical modification:
Oxidation: The methoxy group can potentially undergo oxidation under specific conditions to yield catechol derivatives. evitachem.com
Esterification: In related vanillin-derived piperidines, which feature a hydroxyl group on the phenyl ring, esterification with substituted benzoyl chlorides has been used to enhance biological activity. nih.gov While the methoxy group in this compound is less reactive than a hydroxyl group, demethylation to the corresponding phenol would provide a handle for similar derivatization strategies.
A comparison of derivatization methods used for analytical purposes in related amphetamine compounds highlights the use of reagents like heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA) to modify amine groups for gas chromatography-mass spectrometry analysis. nih.gov
Advanced Approaches in Asymmetric Synthesis of this compound Enantiomers
The piperidine ring in this compound contains a stereocenter at the C3 position, making the synthesis of single enantiomers a key objective for pharmaceutical applications. nih.gov Chiral piperidines are prominent scaffolds in numerous drugs, including the anticancer agent Niraparib and the antipsychotic Preclamol. nih.govsnnu.edu.cnacs.orgnih.gov
Chiral Catalysis in Piperidine Derivative Synthesis
Chiral catalysis is a powerful tool for establishing the stereochemistry of piperidine derivatives with high enantioselectivity.
Metal-Catalyzed Asymmetric Reactions:
Rhodium Catalysis: Rhodium complexes with chiral ligands are effective for the asymmetric synthesis of substituted piperidines. For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org Another approach uses a rhodium hydroxide (B78521) complex with chiral bicyclo[3.3.0]octadiene ligands for the highly enantioselective arylation of N-tosylaldimines, which can be used in one-pot procedures to generate chiral 2-aryl piperidines. organic-chemistry.org
Iridium Catalysis: Iridium catalysts containing chiral P,N ligands, such as MeO-BoQPhos, have been successfully used in the enantioselective hydrogenation of α-aryl-N-benzylpyridinium salts, achieving high enantiomeric ratios (er) up to 99.3:0.7. nih.gov
Nickel Catalysis: Chiral spiro phosphoramidite (B1245037) ligands combined with nickel catalysts enable the highly enantioselective intramolecular hydroalkenylation of N-tethered 1,6-dienes to form six-membered N-heterocycles. organic-chemistry.org
Organocatalysis:
Chiral phosphoric acids have been used as Brønsted acid catalysts in the enantioselective intramolecular cyclization of unsaturated acetals to synthesize functionalized chiral piperidines. umich.edu In some cases, the initial products undergo in situ enantioenrichment, further boosting the enantiomeric excess. umich.edu
| Catalyst System | Reaction Type | Substrate | Product Type | Enantioselectivity (er or ee) | Reference |
| Rh-complex / Chiral Diene Ligand | Asymmetric Reductive Heck | Arylboronic acid + Dihydropyridine | 3-Aryl-tetrahydropyridine | High | snnu.edu.cnacs.org |
| Ir-complex / MeO-BoQPhos | Asymmetric Hydrogenation | α-Aryl-N-benzylpyridinium salt | 2-Aryl-piperidine | up to 99.3:0.7 er | nih.gov |
| Chiral Phosphoric Acid | Intramolecular Cyclization | Unsaturated acetal | Functionalized Piperidine | up to 93% ee | umich.edu |
Enantioselective Reductions and Aminations
Specific enantioselective transformations, such as reductions and aminations, are cornerstone strategies for accessing chiral piperidines.
Enantioselective Reductions: The asymmetric reduction of prochiral pyridine derivatives is a direct and atom-economical approach. nih.gov
Hydrogenation of Pyridinium Salts: Iridium-catalyzed asymmetric hydrogenation of substituted N-benzyl pyridinium salts is a highly efficient method for producing enantioenriched piperidines. nih.govacs.org The reaction tolerates various functional groups and can achieve high levels of enantioselectivity. nih.gov For instance, using an Ir-catalyst with the MeO-BoQPhos ligand, 2-alkyl-pyridinium salts were reduced with enantioselectivities up to 93:7 er. acs.org
Chemo-enzymatic Reduction: A versatile chemo-enzymatic dearomatization of activated pyridines has been developed. nih.gov This process uses an amine oxidase to form an enamine intermediate from a tetrahydropyridine, which is then asymmetrically reduced by an ene-imine reductase (EneIRED) to yield chiral 3-substituted piperidines. nih.gov
Enantioselective Aminations:
Asymmetric Reductive Transamination: A rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts using a chiral primary amine (like (R)-1-phenylethylamine) as both a chirality source and a nitrogen source produces a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. bohrium.com
Biocatalytic Transamination: ω-Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. beilstein-journals.org The synthesis of both enantiomers of 3-amino-1-Boc-piperidine, a valuable precursor, has been achieved with high yield and enantiomeric excess from 1-Boc-3-piperidone using immobilized ω-transaminases. beilstein-journals.org This biocatalytic approach is considered a greener and more sustainable method for producing chiral amines. beilstein-journals.org
Diastereoselective Control in Building Blocks for this compound
The construction of substituted piperidines often involves controlling the stereochemistry at multiple centers. Diastereoselective reactions using chiral building blocks or auxiliaries are fundamental to this goal.
Nucleophilic Substitution on Chiral Precursors: The diastereoselective nucleophilic substitution of 2-acyloxypiperidines has been studied extensively. nih.gov For example, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates affords 2-alkylated products with high cis-selectivity, while 2,3-diacyloxy-N-benzyloxycarbonylpiperidines show trans-selectivity. nih.govacs.org This demonstrates how existing stereocenters on the piperidine ring can direct the stereochemical outcome of subsequent functionalization.
Cyclization of Chiral Acyclic Precursors: The synthesis of new chiral zwitterionic bicyclic lactams has been achieved from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. rsc.org These lactams serve as scaffolds for the stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine, showcasing how chirality from an acyclic starting material can be effectively transferred to the final cyclic product with high diastereoselectivity. rsc.org
Multicomponent Reactions: One-pot, three-component transformations can be used to generate highly functionalized piperidine scaffolds. taylorfrancis.com For example, a reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed to produce piperidine derivatives, with the potential for diastereoselective outcomes. taylorfrancis.com
These methods highlight the importance of controlling the relative stereochemistry of substituents on the piperidine ring, which is crucial when synthesizing complex analogues of this compound that may contain additional stereocenters.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved pharmacological profiles. nih.govnih.gov These approaches involve modifying the core structure of a molecule while preserving its key pharmacophoric features responsible for biological activity. u-strasbg.fr
A prominent example of the impact of subtle structural changes can be seen in the development of dual histamine H3 (H3R) and sigma-1 (σ1R) receptor ligands. In one study, the replacement of a piperazine (B1678402) ring with a piperidine ring in a series of compounds led to a dramatic shift in affinity for the σ1R. nih.gov Specifically, the piperidine-containing compound exhibited significantly higher affinity for the σ1R compared to its piperazine counterpart, highlighting the critical role of the piperidine moiety in σ1R recognition while maintaining high affinity for the H3R. nih.govunisi.it This demonstrates how a seemingly minor change, a classic example of bioisosteric replacement, can profoundly alter the selectivity profile of a ligand.
Bioisosteric replacement is not limited to the heterocyclic core. The substitution of functional groups on the aromatic ring can also be a powerful tool. For instance, in the development of phenoxyethyl piperidine derivatives, halogen atoms have been strategically employed as bioisosteres. This strategy can modulate the electronic properties, metabolic stability, and binding interactions of the molecule. The replacement of a hydrogen atom with a halogen can alter the compound's lipophilicity and its ability to form halogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Furthermore, the ether linkage in the this compound scaffold is another site amenable to bioisosteric replacement. The N,N,O-trisubstituted hydroxylamine (B1172632) moiety has been proposed as a potential bioisostere for ether and branched alkyl units. Such a replacement can lead to a reduction in lipophilicity, which is often a desirable property in drug candidates, and may also improve metabolic stability.
Scaffold hopping can also involve more significant structural modifications, such as replacing an aromatic system with a more electron-deficient ring to enhance metabolic stability. researchgate.net While direct examples of scaffold hopping from the this compound core are not extensively documented, the principles of this strategy are broadly applicable. A medicinal chemist might, for example, replace the phenyl ring with a pyridine or other heteroaromatic ring system to fine-tune the compound's properties.
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Impact |
| Piperazine | Piperidine | Altering the basicity and conformational flexibility of the heterocyclic core. | Significantly altered receptor selectivity, as seen in dual H3R/σ1R ligands. nih.gov |
| Hydrogen (on phenoxy ring) | Halogen (e.g., Cl, Br) | Modulating electronic properties, lipophilicity, and potential for halogen bonding. | Improved metabolic stability and altered binding affinity. |
| Ether Linkage (-O-) | N,N,O-trisubstituted hydroxylamine (-NR-O-) | Reducing lipophilicity and potentially improving metabolic stability. | Enhanced drug-like properties. |
| Phenyl Ring | Pyridyl or other Heteroaromatic Ring | Introducing a heteroatom to alter electronic distribution and metabolic profile. | Increased metabolic stability and modified receptor interactions. researchgate.net |
Lead Generation and Optimization for Methoxyphenoxy Piperidine Derivatives
Lead generation and optimization are critical phases in the drug discovery process, where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. The this compound scaffold has been the subject of such optimization efforts, particularly for CNS targets.
A notable example is the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT). Following a high-throughput screening campaign, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as promising leads. researchgate.net In the subsequent lead optimization phase, structure-activity relationship (SAR) studies were conducted, exploring modifications around the 3-piperidine substituent and the amide functionality. This iterative process of chemical synthesis and biological testing led to the identification of a potent and selective CHT inhibitor, ML352, which possesses a drug-like scaffold. researchgate.net
In another study focused on the discovery of novel D3 dopamine receptor agonists, a high-throughput screen identified a lead compound that was subsequently optimized. nih.gov The optimization efforts included the synthesis of a range of carboxamide analogs, including 3-methoxyphenyl (B12655295) ether derivatives. These analogs demonstrated potent D3R agonist activity, with the 2-indolyl carboxamide analog emerging as the most potent in the series. nih.gov This work exemplifies how systematic modifications to the periphery of a core scaffold can lead to significant improvements in biological activity.
The optimization process often involves a multi-objective approach, aiming to enhance not only potency but also properties like solubility and metabolic stability. For instance, in the development of antagonists for the 5-HT7 receptor, a library of arylamide and arylsulfonamide derivatives of aryloxyethyl-piperidines was designed and synthesized. researchgate.net This led to the discovery of a highly potent and selective 5-HT7R antagonist with strong antagonistic properties and excellent selectivity over other serotonin receptors. researchgate.net
The following table summarizes key lead optimization studies involving methoxyphenoxy piperidine derivatives:
| Target | Lead Compound Class | Key Optimization Strategies | Outcome | Reference |
| Choline Transporter (CHT) | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | SAR exploration around the piperidine and amide moieties. | Identification of ML352, a potent and selective inhibitor. | researchgate.net |
| D3 Dopamine Receptor | (2-indoyl)-substituted piperazines | Synthesis of carboxamide analogs with 3-methoxyphenyl ether groups. | Discovery of potent D3R agonists. | nih.gov |
| 5-HT7 Receptor | Aryloxyethyl-piperidines | Design of arylamide and arylsulfonamide derivatives. | Identification of a potent and highly selective antagonist. | researchgate.net |
| Histamine H1 Receptor | 4-(2-benzylphenoxy)-1-methylpiperidine | Introduction of a carboxylic acid moiety to mimic long residence time ligands. | Up to 11-fold increase in residence time at the H1R. | acs.org |
Fragment-Based Drug Discovery Applied to Piperidine-Containing Chemotypes
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial "hits," which typically exhibit weak binding affinity, are then optimized and grown into more potent lead molecules. The piperidine ring, due to its favorable properties, is a common feature in fragment libraries and a desirable component of resulting lead compounds. researchgate.net
While a specific FBDD campaign that directly identified this compound as a hit is not prominently reported, the principles of FBDD are highly relevant to this chemotype. In one successful FBDD program targeting BACE-1, a key enzyme in Alzheimer's disease, a fragment hit identified was 4-(4-fluorobenzyl)piperidine. mdpi.com This fragment, sharing the piperidine core with the subject of this article, served as a starting point for the development of more potent inhibitors. The piperidine moiety was crucial for anchoring the molecule in the binding site, and subsequent chemical modifications led to a significant increase in potency. mdpi.com
Another example of FBDD leading to piperidine-containing compounds is the discovery of inhibitors for DOT1L, a histone methyltransferase implicated in leukemia. A weak fragment hit was identified through surface plasmon resonance (SPR) screening and its binding mode was determined by co-crystallization. nih.gov Structure-based optimization of this fragment, which did not initially contain a piperidine ring, ultimately led to the incorporation of this moiety in more potent inhibitors. This illustrates how fragments can evolve into more complex structures containing privileged scaffolds like piperidine.
The general workflow of a fragment-based drug discovery campaign that could lead to a this compound-based lead is as follows:
Fragment Library Screening: A library of low-molecular-weight fragments would be screened against the target protein using biophysical techniques such as NMR, SPR, or X-ray crystallography.
Hit Identification: Fragments that bind to the target are identified. A hypothetical hit could be a simple methoxyphenoxy or a piperidine-containing fragment.
Hit Validation and Structural Characterization: The binding of the hit fragments is confirmed, and their binding mode is determined, often through X-ray crystallography.
Fragment Evolution: The identified fragments are then optimized through strategies such as:
Fragment Growing: Adding functional groups to the fragment to make additional interactions with the protein.
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.
Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule.
This process could hypothetically lead to the "discovery" of the this compound scaffold as a potent binder for a given target.
| FBDD Stage | Description | Example Application |
| Fragment Screening | Screening of low-molecular-weight compound libraries. | A library of ~2000 fragments screened against BACE-1. mdpi.com |
| Hit Identification | Identification of fragments that bind to the target. | 4-(4-fluorobenzyl)piperidine identified as a BACE-1 hit. mdpi.com |
| Hit-to-Lead Optimization | Chemical modification of fragment hits to improve potency. | Optimization of a DOT1L fragment hit led to inhibitors with a piperidine moiety. nih.gov |
Rational Design Principles for Modulating Receptor Selectivity and Potency
Rational drug design leverages the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. This approach is particularly valuable for optimizing ligands based on the this compound scaffold, where subtle structural modifications can lead to significant changes in biological activity.
A key aspect of rational design is the modulation of receptor selectivity. For G protein-coupled receptors (GPCRs), a major class of drug targets, achieving selectivity among closely related subtypes is a significant challenge. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising strategy for achieving subtype selectivity. The this compound scaffold can be incorporated into allosteric modulators, where its specific conformation and interactions can be tailored to a particular receptor subtype.
Structure-based drug design, which relies on the X-ray crystal structure of the target protein, allows for the precise design of ligands. For example, in the design of histamine H1 receptor (H1R) antagonists, a fragment-based approach combined with structural knowledge was used to increase the residence time of the ligands, a key parameter for drug efficacy. acs.org By introducing a carboxylic acid moiety to a piperidine-based fragment, researchers were able to mimic the binding mode of long-residence time ligands and significantly improve this property. acs.org This demonstrates how rational design can be used to fine-tune the kinetic properties of a drug.
Molecular modeling techniques, such as docking and molecular dynamics simulations, are also integral to rational drug design. These methods can be used to predict the binding mode of a ligand and to understand the key interactions that contribute to its affinity and selectivity. In the development of selective sigma-1 receptor ligands, molecular modeling was used to investigate the binding poses of piperidine and piperazine-based derivatives, leading to the identification of compounds with high potency and analgesic activity. nih.gov
The principles of rational design can be applied to the this compound scaffold in several ways:
Targeting Specific Subpockets: The methoxyphenoxy group can be positioned to interact with specific hydrophobic pockets in the binding site, while the piperidine ring can be used to form hydrogen bonds or ionic interactions with key residues.
Conformational Constraint: The flexibility of the piperidine ring can be constrained through the introduction of substituents or by incorporating it into a bicyclic or spirocyclic system. This can lock the molecule into a bioactive conformation and improve its affinity and selectivity.
Modulating Physicochemical Properties: The methoxy group can be replaced with other functional groups to modulate the compound's solubility, lipophilicity, and metabolic stability. For example, replacing the methoxy group with a more polar group could improve aqueous solubility.
The following table outlines some rational design strategies and their potential application to this compound derivatives:
| Design Principle | Strategy | Application to this compound | Desired Outcome |
| Structure-Based Design | Utilize X-ray crystal structures of the target to guide ligand design. | Design derivatives where the methoxyphenoxy and piperidine moieties make optimal contacts with the binding site. | Increased potency and selectivity. |
| Allosteric Modulation | Target allosteric sites on the receptor. | Develop this compound-based allosteric modulators for GPCRs. | Enhanced subtype selectivity. nih.gov |
| Kinetic Optimization | Modify the ligand to control its binding kinetics (e.g., residence time). | Introduce functional groups that form long-lived interactions with the target. | Improved drug efficacy. acs.org |
| Computational Modeling | Use docking and molecular dynamics to predict binding modes and affinities. | Guide the design of new derivatives with improved properties. | More efficient lead optimization. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 3 3 Methoxyphenoxy Piperidine Analogues
Impact of Substitution Patterns on the Methoxyphenoxy Moiety
The methoxyphenoxy group plays a critical role in anchoring the ligand within the receptor's binding pocket, primarily through hydrophobic and electronic interactions. The position and nature of substituents on this aromatic ring can significantly modulate binding affinity and selectivity.
Research on related phenoxyalkylpiperidines has shown that modifications to the phenoxy ring are a key determinant of activity. For instance, in a series of compounds targeting sigma (σ) receptors, the presence of a para-methoxy group on the phenoxy moiety was compared to a para-chloro substituent. uniba.it While both types of compounds could achieve high affinity, the nature of the substituent influenced selectivity profiles. Specifically, the N-[(4-methoxyphenoxy)ethyl]piperidines generally showed a reduced affinity for the Δ8-Δ7 sterol isomerase (SI) site compared to their p-chloro counterparts. uniba.it This suggests that the electronic properties of the substituent—the electron-donating methoxy (B1213986) group versus the electron-withdrawing chloro group—can be tuned to achieve greater selectivity for the primary target over off-target sites like the SI site. uniba.it The interaction between the substituent in the para-position and key amino acid residues, such as T181 in the σ1 receptor, appears to be a significant contributor to the functional activity of these ligands. uniba.it
| Compound Analogue | Substitution on Phenoxy Ring | Primary Target Affinity (Ki, nM) | Off-Target (SI site) Affinity (Ki, nM) | Key Finding |
|---|---|---|---|---|
| p-Methoxy Series Analogue | -OCH3 at position 4 | High | Lower | Greater selectivity for σ1 vs. SI site. uniba.it |
| p-Chloro Series Analogue | -Cl at position 4 | High | Higher (e.g., Ki < 5 nM) | High affinity for both σ1 and SI sites. uniba.it |
Influence of Piperidine (B6355638) Ring Configuration and Substituents on Biological Activity
The piperidine ring serves as a central scaffold, often containing the basic nitrogen atom crucial for forming salt bridges or hydrogen bonds with the receptor. Its conformation and the presence of substituents can drastically affect binding affinity and efficacy.
Studies on phenoxyalkylpiperidines have systematically explored the impact of methyl groups on the piperidine ring. uniba.it The addition of a single methyl group at the 4-position of the piperidine was found to be compatible with high affinity for the σ1 receptor. uniba.it However, increasing steric hindrance, particularly at the carbon atoms alpha to the piperidine nitrogen, can have a profound effect. The introduction of 2,2,6,6-tetramethyl groups on the piperidine ring resulted in compounds with no measurable σ1 affinity. uniba.it Molecular modeling suggested that this loss of affinity is due to steric clashes with the receptor, preventing the ligand from adopting a favorable binding pose. uniba.it This highlights a strict steric limitation within the binding pocket around the piperidine moiety. Therefore, the size and location of substituents on the piperidine ring are critical parameters that must be carefully optimized to avoid detrimental steric interactions. uniba.itajchem-a.com
| Piperidine Substitution Pattern | Relative σ1 Affinity | Postulated Reason |
|---|---|---|
| Unsubstituted Piperidine | High | Baseline favorable binding. |
| 4-Methylpiperidine | High | Methyl group is well-tolerated in the binding pocket. uniba.it |
| 2,2,6,6-Tetramethylpiperidine | No measurable affinity | Severe steric clashes with the receptor. uniba.it |
Role of Linker Length and Flexibility in Ligand-Receptor Interactions
The linker connecting the methoxyphenoxy and piperidine moieties is a key determinant of the ligand's ability to span the distance between binding subpockets within the receptor. Its length and conformational flexibility are critical for achieving an optimal binding orientation.
In the context of phenoxyalkylpiperidines targeting the σ1 receptor, the length of the alkyl linker has been shown to be a sensitive parameter. An increase in the linker length from an ethyl (two-carbon) chain to a propyl (three-carbon) chain was found to enhance σ1 affinity. uniba.it Molecular modeling studies suggest that the longer propyl linker allows the methoxyphenoxy moiety to more effectively occupy and interact with a hydrophobic region within the binding site. uniba.it This improved fit enables additional favorable hydrophobic interactions, leading to a stronger ligand-receptor complex. uniba.it This finding underscores the importance of optimizing the linker length to ensure that the terminal aromatic group is positioned correctly to engage with its corresponding interaction points in the receptor. The SAR for related compounds, such as 3-phenoxypropyl piperidine analogues, further reinforces the significance of the three-carbon chain for potent activity at certain receptors like the nociceptin (B549756) opioid peptide (NOP) receptor. nih.govresearchgate.net
| Linker Moiety | Number of Methylene Units | Relative σ1 Affinity | Rationale |
|---|---|---|---|
| Ethyl | 2 | High | Effective, but suboptimal positioning of the phenoxy group. uniba.it |
| Propyl | 3 | Higher | Allows for more effective filling of a hydrophobic region and additional hydrophobic interactions. uniba.it |
Stereochemical Implications for Pharmacological Potency and Selectivity
Biological systems, including receptors and enzymes, are inherently chiral. nih.gov Consequently, the enantiomers of a chiral drug can exhibit significant differences in their potency, pharmacology, and pharmacokinetic profiles. nih.govresearchgate.net For 3-(3-Methoxyphenoxy)piperidine, the carbon at the 3-position of the piperidine ring is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers.
The differential interaction of enantiomers with a chiral receptor binding site is a fundamental principle in medicinal chemistry. nih.gov One enantiomer typically fits the binding site more precisely, leading to a more stable ligand-receptor complex and, consequently, higher potency. The other enantiomer may bind with lower affinity, be inactive, or even interact with a different receptor, potentially causing off-target effects. nih.govntu.edu.sg For example, studies on the enantiomers of other substituted piperidines, such as ~-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, have demonstrated that pharmacological potency can reside almost exclusively in one enantiomer. sci-hub.ru In that case, the (-)-(2S,4R) enantiomer was approximately ten times more potent as an analgesic and in receptor binding than its (+)-(2R,4S) counterpart. sci-hub.ru This illustrates that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring. sci-hub.ru It is therefore highly probable that the (R) and (S) enantiomers of this compound would also display significant differences in biological activity, making the synthesis and evaluation of the individual stereoisomers a critical step in drug development.
| Compound | Receptor Binding Affinity (IC50, nM) | Analgesic Potency (ED50, mg/kg) |
|---|---|---|
| (-)-(2S,4R)-enantiomer of a piperidine analogue | 15 ± 2 | 1.2 ± 0.1 |
| (+)-(2R,4S)-enantiomer of a piperidine analogue | 150 ± 10 | 12.5 ± 1.5 |
Data is illustrative of the principle of stereoselectivity, based on findings for potent chiral piperidine analogues. sci-hub.ru
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Drug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net By developing a statistically significant model, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts in drug design. imist.ma
For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. drugdesign.org CoMFA assumes that a ligand's activity is related to the shape of its steric and electrostatic fields. drugdesign.org In a typical CoMFA study, a series of active analogues are structurally aligned, and their surrounding molecular fields are calculated at various grid points. A statistical method, such as partial least squares (PLS), is then used to derive a mathematical equation linking variations in the fields to changes in biological activity. researchgate.net
The results are often visualized as 3D contour maps, which indicate regions where specific properties are predicted to enhance or diminish activity. For instance, a CoMFA model for N-3 substituted phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues was successfully used to prioritize the synthesis of compounds, leading to the discovery of a potent agonist. nih.gov These models can highlight areas where:
Green contours indicate that increased steric bulk is favorable for activity.
Yellow contours suggest that steric bulk is detrimental.
Blue contours show where positive electrostatic potential (e.g., from an H-bond donor) is beneficial.
Red contours indicate where negative electrostatic potential (e.g., from an H-bond acceptor) is preferred.
By interpreting these maps, medicinal chemists can rationally design new analogues with modifications predicted to improve receptor fit and potency, accelerating the optimization of the this compound scaffold. imist.mamdpi.com
Computational Chemistry and Cheminformatics Applications in 3 3 Methoxyphenoxy Piperidine Research
Molecular Docking Studies for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mechanism of 3-(3-Methoxyphenoxy)piperidine analogs at their biological targets, most notably the sigma-1 (σ1) receptor.
Research on a series of phenoxyalkylpiperidines, which are structurally related to this compound, has utilized molecular docking to elucidate their binding modes within the σ1 receptor. nih.govresearchgate.net The σ1 receptor binding pocket is characterized by a β-barrel structure flanked by two α-helices and is lined with numerous hydrophobic amino acid residues. uniba.it A critical feature of this binding site is the presence of the glutamate (B1630785) residue, E172, which plays a key role in anchoring the protonated amine of the piperidine (B6355638) ring through a strong ionic interaction. polimi.it
Docking studies of potent σ1 receptor agonists, such as certain N-substituted phenoxyalkylpiperidines, have revealed a "linear" binding mode. uniba.it In this orientation:
The protonated nitrogen of the piperidine ring forms a salt bridge with the carboxylate of E172.
The phenoxy moiety extends into a hydrophobic region of the binding pocket, where it engages in favorable interactions with hydrophobic residues. For instance, the p-methoxyphenoxy group has been observed to interact with Y103 and other non-polar residues. uniba.it
These computational models provide a structural rationale for the observed high affinity of these compounds for the σ1 receptor and help in guiding the design of new analogs with improved binding characteristics. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations are employed to study the conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system. researchgate.netnih.gov
For piperidine-based ligands targeting receptors like the sigma-1 receptor, MD simulations can reveal:
Stability of the Binding Pose: MD simulations can assess the stability of the docked conformation of this compound analogs within the receptor's binding site. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure the complex remains stable throughout the simulation. researchgate.net
Key Amino Acid Interactions: These simulations can identify and characterize the crucial amino acid residues that form persistent interactions with the ligand. This includes hydrogen bonds, hydrophobic contacts, and ionic interactions, and how these interactions evolve over time. nih.gov
Conformational Changes: The binding of a ligand can induce conformational changes in the receptor, which are often linked to its activation or inhibition. MD simulations can capture these subtle yet critical structural rearrangements. researchgate.net For instance, agonist binding to the σ1 receptor is thought to induce movement in the α4 helix, a phenomenon that can be investigated using MD simulations. uniba.it
Quantum Chemical Calculations for Electronic Structure and Reactivity Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.net These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties. rasayanjournal.co.in
Commonly, DFT calculations are performed using basis sets such as B3LYP/6-31G(d,p) to optimize the molecular geometry and compute various electronic descriptors. researchgate.netresearchgate.net For piperidine derivatives, these studies can elucidate:
Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the most stable conformation. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. rasayanjournal.co.in
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with its biological target. nih.gov
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, which can help in understanding intermolecular interactions. nih.gov
The table below summarizes the types of data obtained from DFT calculations for a representative piperidine derivative.
| Parameter | Description |
| Optimized Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| MEP Surface | Maps the electron density to predict sites for electrostatic interactions. |
| Mulliken Charges | Quantifies the charge on each atom in the molecule. |
These theoretical calculations complement experimental data and provide a deeper understanding of the intrinsic properties of this compound that govern its biological activity.
In Silico Prediction of Biological Activity Spectra and Potential Therapeutic Targets
In the early stages of drug discovery, computational tools can predict the likely biological activities and potential therapeutic targets of a compound based on its chemical structure. This allows for the prioritization of compounds for further experimental testing.
Web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are often used for this purpose. These tools compare the structure of a query molecule, such as this compound, to databases of known bioactive compounds and predict a spectrum of potential biological activities.
For novel piperidine derivatives, these in silico predictions have suggested a wide range of potential pharmacological effects, including:
Enzyme inhibition
Receptor antagonism or agonism
Ion channel modulation
Effects on transport systems
The predictions are typically presented as a list of potential activities with a corresponding probability of being active (Pa) and inactive (Pi). Activities with a high Pa value are considered more likely to be observed in experimental settings. This approach can help to identify novel therapeutic applications for existing compounds and to guide the design of new molecules with specific desired activities.
Computational ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Profiling
The pharmacokinetic properties of a drug candidate are critical to its success. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness and potential pharmacokinetic profile. benthamdirect.comresearchgate.net
Various software and web servers, such as SwissADME, admetSAR, and pkCSM, are used to calculate a range of physicochemical and pharmacokinetic parameters for compounds like this compound. researchgate.netalliedacademies.org These predictions are guided by established principles like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. alliedacademies.org
The table below outlines some of the key ADMET parameters that are typically predicted in silico.
| Parameter | Description |
| Molecular Weight | Influences absorption and distribution. |
| LogP | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors/Acceptors | Important for binding to targets and for solubility. |
| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility | A critical factor for absorption. |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can enter the central nervous system. |
| Cytochrome P450 (CYP) Inhibition | Assesses the potential for drug-drug interactions. |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |
| Toxicity Risks | Flags potential toxicophores or predicts various forms of toxicity (e.g., hepatotoxicity, mutagenicity). |
These in silico ADMET profiles are invaluable for identifying potential liabilities early in the drug discovery process, allowing for structural modifications to improve the pharmacokinetic properties of lead compounds. nih.gov
Application of Cheminformatics Databases (e.g., ChEMBL, BindingDB) for Data Analysis
Cheminformatics databases such as ChEMBL and BindingDB are essential resources that store vast amounts of chemical, bioactivity, and genomic data. ebi.ac.ukgitbook.io These databases can be mined to retrieve information on this compound and its analogs, including their known biological activities and targets.
For instance, a search in these databases for phenoxyalkylpiperidines reveals their significant activity as sigma receptor ligands. uniba.it The data curated in these databases is often extracted from peer-reviewed scientific literature and provides quantitative measures of bioactivity, such as:
Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor.
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.
The table below presents representative binding affinity data for N-substituted methoxyphenoxyalkylpiperidines at sigma-1 (σ1) and sigma-2 (σ2) receptors, as found in the scientific literature and curated in such databases. uniba.it
| Compound | σ1 Ki (nM) | σ2 Ki (nM) |
| 1b | 0.89 | 52.3 |
| (R)-2b | 1.49 | 108 |
| (S)-2b | 1.15 | 114 |
Data is for illustrative purposes and represents closely related analogs.
By leveraging these databases, researchers can perform large-scale data analysis, identify structure-activity relationships (SAR), and build predictive models to guide the design of new compounds with enhanced potency and selectivity.
Analytical Methodologies for the Characterization and Quantification of 3 3 Methoxyphenoxy Piperidine
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating 3-(3-Methoxyphenoxy)piperidine from impurities, starting materials, byproducts, and potential positional isomers. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of synthetic compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the two phases.
The method's effectiveness is demonstrated in the analysis of structurally similar compounds, such as the positional isomers of methoxydiphenidine (MXP), where HPLC coupled with a Diode Array Detector (DAD) successfully differentiated the ortho-, meta-, and para-isomers. researchgate.net The combination of distinct retention times and unique UV spectra for each isomer allows for positive identification and quantification. researchgate.netljmu.ac.uk A similar strategy would be effective for separating this compound from its 2- and 4-substituted counterparts.
For quantification, a validated HPLC method would exhibit linearity over a specified concentration range, with a high correlation coefficient (R² > 0.99). nih.gov The limits of detection (LOD) and quantitation (LOQ) would also be established to define the method's sensitivity. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and aqueous buffer (e.g., TEAP) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | Diode Array Detector (DAD) scanning from 200-400 nm |
| Expected Result | Separation of positional isomers with distinct retention times and UV λmax values. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may be amenable to direct GC analysis, derivatization is often employed for related piperidine (B6355638) and piperazine (B1678402) compounds to improve chromatographic properties and sensitivity. researchgate.net Acylation of the secondary amine on the piperidine ring with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can increase volatility and reduce peak tailing.
GC is almost universally coupled with a mass spectrometer (GC-MS) for the analysis of such compounds, providing both retention time data for separation and mass spectral data for identification. researchgate.netrsc.org This combination is highly effective for the chemical characterization of street drug samples containing piperazine derivatives and can distinguish between closely related isomers. rsc.org The use of a high-resolution stationary phase, such as a 50% phenyl / 50% methylpolysiloxane column, can achieve the separation of derivatized isomers. researchgate.net
Spectrometric Detection and Structural Elucidation Methods
Spectrometric techniques provide detailed information about the molecular weight, elemental composition, and intricate structural features of the analyte.
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which allows for the determination of the elemental formula. The analysis of related methoxydiphenidine isomers has been successfully carried out using various MS techniques, including GC-MS and HPLC-MS. ljmu.ac.uk
Electron ionization (EI) is often used in conjunction with GC-MS, producing a characteristic fragmentation pattern that serves as a molecular fingerprint. researchgate.net Electrospray ionization (ESI) is a softer ionization technique typically used with HPLC-MS, which often yields a prominent protonated molecule [M+H]⁺. scielo.br
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. scielo.brpurdue.edu This technique provides definitive structural information. For this compound, fragmentation would be expected to occur at the piperidine ring, the ether linkage, and the methoxy (B1213986) group, yielding characteristic product ions. In-source CID has also been shown to produce stability differences among positional isomers, aiding in their differentiation. ljmu.ac.uk
| Fragment Description | Plausible m/z Value |
|---|---|
| Protonated Molecule [M+H]⁺ | 208 |
| Loss of methoxy group (•OCH₃) from phenoxy ring | 177 |
| Cleavage yielding the piperidine ring | 84/85 |
| Cleavage yielding the methoxyphenoxy moiety | 123 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HSQC, would be required for the complete characterization of this compound. nih.gov
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the aromatic protons on the methoxyphenyl ring, the methoxy group protons, and the aliphatic protons on the piperidine ring.
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would have characteristic signals for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methoxy carbon.
2D NMR: Experiments such as H,H-COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, confirming assignments made in the 1D spectra. nih.gov
The precise chemical shifts and coupling patterns are highly sensitive to the substitution pattern, making NMR essential for definitively confirming the "3-" and "meta-" positions of the phenoxy and methoxy groups, respectively.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The primary chromophore in this compound is the methoxyphenyl group. The absorption spectrum is characterized by one or more maxima (λmax) in the UV region, typically assigned to π → π* transitions of the aromatic ring. scielo.org.za
Bioanalytical Methods for Determination in Biological Matrices (e.g., Plasma, Urine, Tissues)
The quantitative analysis of this compound in complex biological samples such as plasma, urine, and tissues necessitates the development of highly sensitive and selective bioanalytical methods. While specific validated methods for this particular compound are not widely published in commercial or readily accessible scientific literature, established principles of bioanalysis allow for the extrapolation of common and effective techniques.
Typically, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in biological fluids. This preference is due to its high sensitivity, selectivity, and wide dynamic range. A hypothetical LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: The initial and most critical step is the extraction of the analyte from the biological matrix. This process aims to remove interfering substances like proteins and phospholipids that can suppress the instrument's signal. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column would likely be employed to separate this compound from endogenous matrix components. The selection of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate) is optimized to achieve a sharp peak shape and adequate retention time.
Mass Spectrometric Detection: Detection would be performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion. This transition is highly specific to the analyte, minimizing the chances of interference from other compounds.
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Example Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent |
| Chromatography | UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined experimentally (e.g., [M+H]+ → fragment ion) |
| Internal Standard | A stable isotope-labeled analog of this compound |
Use of Analytical Standards and Method Validation in Research
The reliability and reproducibility of any quantitative bioanalytical method hinge on the use of well-characterized analytical standards and a thorough method validation process.
Analytical Standards: A certified reference standard of this compound with a known purity is essential for the preparation of calibration standards and quality control (QC) samples. These standards are used to construct a calibration curve, which plots the instrument response against the known concentration of the analyte. The concentration of this compound in unknown samples is then interpolated from this curve. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to compensate for variability in sample processing and instrument response.
Method Validation: Before a bioanalytical method can be used for routine analysis in research, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose. This validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of agreement among multiple measurements of the same sample, expressed as the coefficient of variation (CV%). This is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The range of the curve must be appropriate for the expected concentrations in the study samples.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (CV%) | ≤15% (≤20% at the LLOQ) |
| Calibration Curve (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the matrix factor should be ≤15% |
| Stability | Analyte concentration should be within ±15% of the baseline concentration |
Metabolism and Degradation Studies of 3 3 Methoxyphenoxy Piperidine Derivatives
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. The stability of a compound is often expressed as its half-life (t½) in the presence of these biological matrices.
For piperidine-derived compounds, metabolic stability can vary significantly based on their structural features. For instance, modifications to the piperidine (B6355638) ring or its substituents can influence susceptibility to enzymatic degradation. A study on novel piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) demonstrated that strategic structural modifications could significantly improve metabolic stability. The inclusion of deuterium (B1214612) atoms on the phenyl ring of a lead compound resulted in a substantial increase in the half-life in both human and rat liver microsomes, indicating that this part of the molecule was a primary site of metabolic attack. doi.org This suggests that the phenoxy group of 3-(3-Methoxyphenoxy)piperidine could be a potential site for metabolism.
Table 1: Representative In Vitro Metabolic Stability of Piperidine Derivatives in Human and Rat Liver Microsomes
| Compound | Modification | t½ in Human Liver Microsomes (min) | t½ in Rat Liver Microsomes (min) |
| Lead Compound 3 | - | moderate | 26 |
| Analog 3f | Deuterium on piperidine | ~200 | ~30 |
| Analog 3g | Isosteric modification | ~200 | ~30 |
| Analog 3h | Deuterium on phenyl ring | >240 | >60 |
| Analog 3i | Deuterium on phenyl ring | >240 | >60 |
This table is generated based on data for analogous piperidine compounds to illustrate the concept of metabolic stability assessment. doi.org
Identification and Characterization of Metabolites
The identification of metabolites is crucial for understanding the biotransformation pathways of a compound and for identifying potentially active or toxic byproducts. Metabolite identification studies are typically conducted using techniques such as liquid chromatography-mass spectrometry (LC-MS) following incubation of the parent compound with liver microsomes, hepatocytes, or other biological systems.
For piperidine-containing molecules, common metabolic transformations include N-dealkylation, hydroxylation of the piperidine ring or its substituents, and subsequent conjugation reactions. For example, the metabolism of (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in human liver microsomes was found to proceed selectively via N-dealkylation to yield N-depropyl (−)-OSU6162. doi.org Similarly, studies on other piperidine derivatives have identified various hydroxylated and N-dealkylated metabolites.
Given the structure of this compound, potential metabolic pathways could include:
O-demethylation of the methoxy (B1213986) group on the phenoxy ring, leading to a phenolic metabolite.
Hydroxylation of the piperidine ring or the aromatic phenoxy ring.
N-dealkylation if the piperidine nitrogen is substituted.
Ring opening of the piperidine moiety, although this is generally a less common pathway for piperidine itself.
These initial Phase I metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
Enzymatic Pathways Involved in Biotransformation
The biotransformation of most drugs and xenobiotics is primarily mediated by a superfamily of enzymes known as Cytochrome P450 (CYP). nih.gov These enzymes are abundant in the liver and are responsible for catalyzing a wide range of oxidative reactions. nih.gov Several CYP isozymes, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, play significant roles in drug metabolism. mdpi.commdpi.com
The metabolism of piperidine-containing compounds often involves CYP enzymes. For instance, the N-depropylation of (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine was found to be mediated by multiple P450 enzymes, with a major contribution from CYP2D6. doi.org The metabolism of the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) also involves multiple CYP enzymes, with CYP1A2 and CYP3A4 responsible for 5-sulfoxidation and N-demethylation, and CYP2D6 catalyzing mono-2- and di-2-sulfoxidation. nih.gov
Given these examples, it is highly probable that the metabolism of this compound is also mediated by one or more CYP isozymes. The specific enzymes involved would depend on the compound's affinity for the active sites of different CYPs. In vitro studies using recombinant human CYP enzymes or specific chemical inhibitors are typically employed to identify the contributing isozymes.
Table 2: Major Cytochrome P450 Enzymes and Their Role in the Metabolism of Piperidine-Containing Compounds
| CYP Isozyme | Role in Metabolism of Piperidine Derivatives |
| CYP2D6 | N-dealkylation, sulfoxidation. doi.orgnih.gov |
| CYP3A4 | N-demethylation, sulfoxidation. nih.gov |
| CYP1A2 | N-demethylation, sulfoxidation. nih.gov |
| CYP2C19 | Minor role in N-demethylation of some derivatives. nih.gov |
This table summarizes the involvement of CYP enzymes in the metabolism of various piperidine-containing drugs, providing a likely framework for the biotransformation of this compound.
Environmental Fate and Degradation Mechanisms of Phenoxy-Piperidine Compounds
The environmental fate of chemical compounds is determined by a combination of biotic and abiotic processes. For phenoxy-piperidine compounds, key degradation mechanisms likely include microbial degradation in soil and water, as well as photodegradation in the atmosphere.
Microbial degradation is a primary route for the breakdown of many organic pollutants. Studies on the degradation of piperidine have shown that certain microorganisms, such as Mycobacterium aurum, can utilize it as a source of carbon and nitrogen. The proposed degradation pathway involves the initial cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which is then further metabolized. nih.gov While phenoxy-substituted piperidines are more complex, the piperidine ring itself is susceptible to microbial attack. The presence of the phenoxy group may influence the rate and pathway of degradation.
In the atmosphere, the degradation of volatile and semi-volatile organic compounds is often initiated by reaction with hydroxyl (OH) radicals. A study on the OH-initiated degradation of piperidine under simulated atmospheric conditions found that the reaction proceeds via H-abstraction from both the CH₂ and NH groups. acs.org This leads to the formation of 2,3,4,5-tetrahydropyridine as the major product. acs.org Similar photochemical reactions could contribute to the atmospheric degradation of phenoxy-piperidine compounds that may enter the environment. The rate of degradation would be influenced by factors such as sunlight intensity and the concentration of atmospheric oxidants.
Future Research Directions and Current Gaps in 3 3 Methoxyphenoxy Piperidine Compound Research
Exploration of Novel Biological Targets and Therapeutic Indications
A significant gap in the current research landscape is the limited scope of explored biological targets for 3-(3-Methoxyphenoxy)Piperidine. The broader class of phenoxy-piperidine derivatives has shown activity at a range of targets, suggesting that the therapeutic potential of this specific compound may be greater than is currently understood.
Future research should prioritize screening this compound and its novel derivatives against a wider array of biological targets. Initial studies on related compounds have pointed towards potential applications in neurological disorders and pain management. chemimpex.com For instance, various piperidine (B6355638) derivatives have been investigated as modulators of central nervous system (CNS) targets, including dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the pathophysiology of depression and psychosis. nih.govebi.ac.uk There is also precedent for piperidine analogs acting as potent dopamine D4 receptor agonists and antagonists. nih.govnih.gov
Beyond the CNS, emerging evidence suggests that piperidine-based structures could be relevant in other therapeutic areas. For example, novel piperidine-3-carboxamide derivatives are being evaluated as anti-osteoporosis agents targeting Cathepsin K. researchgate.net Furthermore, the sigma-1 (σ1) receptor, implicated in various neurodegenerative diseases, is a high-affinity target for some phenoxyalkylpiperidines. uniba.it A systematic investigation into these and other areas, such as oncology and inflammatory diseases where piperidine scaffolds have also shown promise, could uncover entirely new therapeutic indications for this compound. researchandmarkets.comnih.gov
Table 1: Potential Therapeutic Areas for Future Investigation
| Therapeutic Area | Potential Biological Targets | Rationale based on Related Compounds |
|---|---|---|
| Neuropsychiatry | Dopamine Receptors (D2, D3, D4), Serotonin Receptors (5-HT1A, 5-HT2A), Sigma-1 Receptor | Antipsychotic, antidepressant, and pro-cognitive effects observed in various piperidine derivatives. ebi.ac.ukresearchgate.net |
| Neurodegeneration | Sigma-1 Receptor, Histamine (B1213489) H3 Receptor | Multi-target compounds designed for neurodegenerative diseases show promise. nih.gov |
| Pain Management | Opioid Receptors, a-Adrenergic Receptors | Piperidine is a core scaffold in many analgesic agents. arizona.edu |
| Oncology | Various Kinases, Cell Cycle Proteins | Increasing use of piperidine derivatives in the development of cancer treatments. researchandmarkets.com |
| Bone Disorders | Cathepsin K | Piperidine-based inhibitors show anti-bone resorption effects. researchgate.net |
Development of Greener and More Efficient Synthetic Pathways
While synthetic routes to piperidine derivatives are well-established, many traditional methods face challenges that limit their large-scale application, including the use of harsh reagents, high costs, and low sustainability. nih.govnih.gov A critical area for future research is the development of greener and more efficient synthetic pathways for this compound.
Key challenges in the synthesis of pharmaceutical-grade piperidine derivatives include controlling impurities and ensuring scalability. pmarketresearch.com Even trace amounts of byproducts can invalidate a drug formulation, necessitating costly and time-consuming purification steps. pmarketresearch.com Modern synthetic chemistry is increasingly focused on "green chemistry" principles, which aim to reduce environmental impact by minimizing waste and using less hazardous substances. unibo.it
Future synthetic research should focus on several key areas:
Catalytic Hydrogenation: Replacing toxic reagents with catalytic hydrogenation methods can significantly reduce environmental impact. pmarketresearch.com Recent advances have seen the development of new heterogeneous cobalt catalysts that allow for acid-free hydrogenation with high yields. nih.gov
Stereoselective Synthesis: Many biological targets require specific stereoisomers for optimal activity. Developing highly stereoselective synthetic routes is crucial for producing potent and specific therapeutic agents. nih.gov
Flow Chemistry: Continuous flow processes offer advantages over traditional batch synthesis, including better control over reaction conditions, improved safety, and easier scalability.
Novel Cyclization Strategies: Research into new methods for forming the piperidine ring, such as intramolecular hydroamination/cyclization cascades, can provide more direct and efficient routes to the target molecule. nih.govmdpi.com
Advanced Mechanistic Studies at the Molecular and Cellular Level
A profound gap exists in the understanding of how this compound interacts with its biological targets at a molecular and cellular level. While binding affinities can be determined, a deeper mechanistic insight is required to guide rational drug design and predict biological outcomes accurately.
Future research must employ advanced techniques to elucidate these mechanisms. Molecular docking and simulation studies can provide initial models of how the compound binds to a receptor's active site, identifying key interactions. nih.gov For example, studies on related compounds have explored how specific substitutions on the phenoxy moiety impact binding and receptor conformation, such as the movement of the α4 helix in the sigma-1 receptor. uniba.it
Cellular studies are the next critical step. These can confirm the functional consequences of receptor binding—whether the compound acts as an agonist, antagonist, or allosteric modulator. Research on similar piperidine compounds has utilized cellular models to investigate effects on neurotransmitter systems and to characterize novel dopamine D4 receptor antagonists. chemimpex.comnih.gov Techniques like fluorescence resonance energy transfer (FRET) and single-molecule imaging can visualize these interactions in real-time within living cells, providing unprecedented detail.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
Target Identification: ML algorithms can analyze vast biological datasets to identify and validate novel drug targets for which this compound or its derivatives might be effective. nih.gov
Predictive Modeling: AI can predict a compound's physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving significant time and resources.
De Novo Drug Design: Generative AI models can design novel molecular structures based on desired properties, creating new derivatives of this compound optimized for specific targets. nih.gov
Synthesis Pathway Optimization: AI can analyze known chemical reactions to predict reaction outcomes and suggest the most efficient and greenest synthetic routes, addressing the challenges outlined in section 9.2. preprints.org
Challenges in Translating Preclinical Findings to Clinical Development
The transition from a promising preclinical compound to a clinically approved drug is fraught with challenges. For any derivative of this compound, these hurdles will be significant and must be anticipated in future research strategies.
Key challenges in the clinical development of piperidine-based drugs include:
Regulatory Hurdles: Adhering to the stringent regulations set by bodies like the FDA requires extensive and costly compliance measures. researchandmarkets.compmarketresearch.com This includes demonstrating precise control over manufacturing processes and the purity of the final active pharmaceutical ingredient (API). pmarketresearch.com
High R&D Costs: The investment required for clinical trials is substantial. researchandmarkets.com Balancing these costs with the potential for profitability is a major challenge for pharmaceutical development. researchandmarkets.com
Scalability and Manufacturing: A synthetic route that is feasible in a laboratory setting may not be scalable for commercial production. pmarketresearch.com Developing a robust, cost-effective, and reliable manufacturing process is a critical and often underestimated challenge. pmarketresearch.com
Supply Chain Disruptions: The production of pharmaceuticals relies on a global supply chain for raw materials and intermediates. Disruptions can significantly impact production timelines and costs. researchandmarkets.com
Addressing these challenges early in the development process, for instance, by focusing on scalable and green synthesis from the outset, can improve the chances of successful clinical translation.
Table 2: Key Challenges in Clinical Translation
| Challenge Category | Specific Issues | Potential Mitigation Strategies |
|---|---|---|
| Regulatory | Stringent purity requirements, complex compliance documentation. | Implement advanced analytical methods (HPLC, GC-MS) early; maintain rigorous quality control. pmarketresearch.com |
| Economic | High cost of clinical trials and R&D. | Utilize AI for predictive modeling to increase success probability; seek strategic partnerships. researchandmarkets.com |
| Manufacturing | Scalability of synthesis, control of impurities and polymorphs. | Develop efficient, scalable synthetic routes; invest in process chemistry and engineering. pmarketresearch.com |
| Logistical | Raw material sourcing, supply chain stability. | Diversify suppliers; develop robust supply chain management strategies. researchandmarkets.com |
Investigation of Polypharmacology and Off-Target Effects
Modern drug discovery increasingly recognizes that a "one drug, one target" approach is often an oversimplification. Many effective drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. A significant gap in the research on this compound is a comprehensive understanding of its full biological interaction profile.
Future research must systematically investigate the polypharmacology of this compound. This involves screening it against large panels of receptors, enzymes, and ion channels to identify all potential binding partners. This is crucial for two reasons:
Identifying Therapeutic Synergies: Interactions with multiple targets could lead to enhanced therapeutic efficacy or a broader spectrum of activity. For example, a compound designed for schizophrenia that also shows high affinity for the H3 receptor might have pro-cognitive effects. ebi.ac.uk
Uncovering Off-Target Liabilities: Unintended interactions with other proteins can lead to adverse effects. A classic example is the binding to the hERG potassium channel, which can cause cardiac toxicity. Early identification of such off-target effects is critical for de-risking a drug candidate. ebi.ac.uk
By building a complete profile of its on-target and off-target activities, researchers can better predict both the therapeutic potential and the potential risks associated with this compound, paving the way for a more informed and successful drug development program.
Q & A
Q. Q1. What are the common synthetic routes and key reagents for preparing 3-(3-Methoxyphenoxy)Piperidine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a piperidine derivative (e.g., 3-hydroxypiperidine) reacts with a methoxyphenyl-containing electrophile (e.g., 3-methoxybenzyl chloride) under basic conditions. Sodium hydride or potassium carbonate is often used to deprotonate the hydroxyl group, facilitating substitution . Purification via column chromatography or recrystallization ensures high purity. Starting materials should be selected for optimal regioselectivity, and reaction progress can be monitored using TLC or HPLC .
Advanced Synthesis
Q. Q2. How can enantioselective synthesis of this compound derivatives be achieved?
Enantioselective synthesis may employ chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of imine intermediates using transition-metal catalysts (e.g., Ru-BINAP complexes) can control stereochemistry . Alternatively, enzymatic resolution with lipases or esterases can separate enantiomers. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (>98% ee) .
Basic Biological Activity
Q. Q3. What biological targets are associated with this compound analogs?
Piperidine derivatives often interact with central nervous system receptors. For example, structurally similar compounds exhibit affinity for opioid receptors (mu and kappa subtypes) and serotonin transporters, as shown in radioligand binding assays using transfected HEK-293 cells . Anticonvulsant activity has been observed in rodent models (e.g., maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures), suggesting potential modulation of GABAergic pathways .
Advanced Biological Activity
Q. Q4. How can contradictory data in receptor binding studies for this compound derivatives be resolved?
Contradictions may arise from assay variability (e.g., cell line differences, ligand concentrations). Researchers should:
- Standardize protocols (e.g., use CHO cells expressing human receptors).
- Perform competitive binding assays with reference ligands (e.g., naloxone for opioid receptors).
- Validate findings using orthogonal methods (e.g., functional cAMP assays or calcium flux measurements) . Dose-response curves and Schild analysis can clarify partial agonism vs. antagonism.
Basic Analytical Characterization
Q. Q5. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structure (e.g., methoxy proton signals at ~3.8 ppm, piperidine ring protons between 1.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] for CHNO).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced Analytical Characterization
Q. Q6. How can stereoisomers of this compound be differentiated?
Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents resolves enantiomers. X-ray crystallography confirms absolute configuration by analyzing heavy atom (e.g., sulfur or bromine) anomalous scattering. Circular dichroism (CD) spectroscopy may correlate Cotton effects with stereochemistry .
Basic Safety and Handling
Q. Q7. What are the recommended storage and handling protocols for this compound?
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent oxidation .
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced Safety and Handling
Q. Q8. How should air- or moisture-sensitive intermediates in this compound synthesis be managed?
- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.
- Quench reactive intermediates (e.g., Grignard reagents) with saturated NHCl.
- Monitor reaction exotherms with in-situ IR or Raman spectroscopy to prevent thermal runaway .
Basic Mechanistic Studies
Q. Q9. What in vitro models are used to study the metabolic pathways of this compound?
- Liver Microsomes : Incubate with NADPH to assess cytochrome P450-mediated oxidation. LC-MS/MS identifies metabolites (e.g., O-demethylation products) .
- Plasma Stability Tests : Monitor degradation in human plasma (37°C, 24h) via HPLC.
Advanced Mechanistic Studies
Q. Q10. How can computational modeling elucidate the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to predict binding poses in opioid receptor crystal structures (PDB: 4DKL).
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate ligand-receptor stability.
- QSAR Models : Corrogate substituent effects (e.g., methoxy position) on bioactivity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
